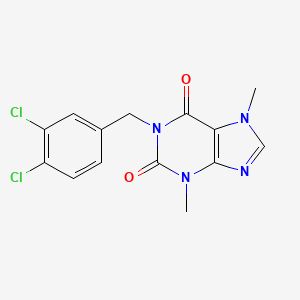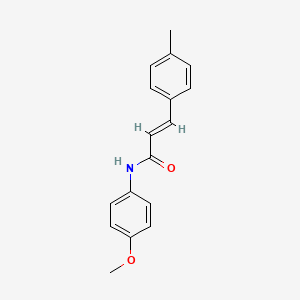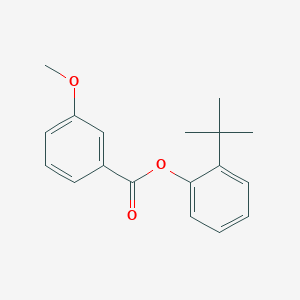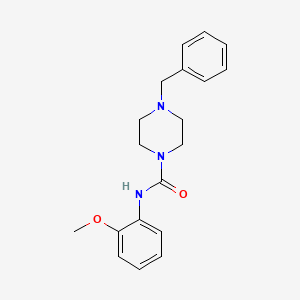
1-(3,4-dichlorobenzyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione
Overview
Description
Synthesis Analysis
The synthesis of purine derivatives, including those similar to 1-(3,4-dichlorobenzyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione, often involves multi-step chemical processes. These processes may include the alkylation of purine bases, introduction of substituents like chloro or methyl groups, and the formation of benzyl derivatives. For example, Gobouri (2020) describes the synthetic access to new purine derivatives, highlighting the versatility of purine chemistry in introducing various functional groups through synthetic pathways (Gobouri, 2020).
Molecular Structure Analysis
The molecular structure of purine derivatives is characterized by NMR, MS spectrometry, and elemental analysis, providing insights into the arrangement of atoms and the presence of functional groups. The detailed structural elucidation helps in understanding the interaction potential of the molecule with biological targets or in chemical reactions. For instance, Chen et al. (2007) utilized crystallographic analysis to study the hydrogen-bonded dimer formation in a related purine compound, shedding light on its three-dimensional network formation (Chen et al., 2007).
Chemical Reactions and Properties
Purine derivatives undergo a variety of chemical reactions, including nucleophilic substitutions, electrophilic additions, and formation of metal complexes. Shaker (2011) explored the synthesis and study of mixed ligand-metal complexes of purine derivatives, indicating the reactivity of these molecules towards forming coordinated compounds with metals (Shaker, 2011).
Physical Properties Analysis
The physical properties of purine derivatives, such as solubility, melting point, and crystal structure, are crucial for their application in various fields. Studies on these compounds often include quantitative investigations on their intermolecular interactions, which can be indicative of their physical behavior under different conditions. For example, Shukla et al. (2020) provided a quantitative analysis of intermolecular interactions in a xanthine derivative, offering insights into its potential applications based on its physical properties (Shukla et al., 2020).
Scientific Research Applications
Synthesis of Novel Ring Systems
1-(3,4-dichlorobenzyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione has been involved in the synthesis of new thiadiazepino-purine ring systems. Hesek and Rybár (1994) synthesized 6-phenyl-1,3-dimethyl-2,4-dioxo-1,2,3,4,8,9-hexahydro-[1,3,5]-thiadiazepino-[3,2-f]-purine and its analogues using a three-step synthesis from 8-mercapto-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione and various intermediates, expanding the purine ring system's chemical diversity (Hesek & Rybár, 1994).
Antitumor Effects
Moharram and Osman (1989) explored the antitumor activity of purine derivatives obtained from reactions involving 1-(3,4-dichlorobenzyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione. Their study highlighted the potential of these derivatives in cancer research, showcasing the compound's relevance in pharmacological studies (Moharram & Osman, 1989).
Use in Protective Group Chemistry
Khaliullin and Shabalina (2020) discussed the use of thietanyl protecting group in the synthesis of purine diones, including 1-benzyl-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-diones. This study reveals the importance of protective groups in the synthesis of complex organic molecules, including purine derivatives (Khaliullin & Shabalina, 2020).
Photochemical Synthesis
Han, Bonnet, and Van Der Westhuizen (2008) investigated the synthesis of xanthine derivatives through photolysis of purine diones, including 1-(5′-oxohexyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione. This study emphasizes the role of photochemistry in synthesizing novel organic compounds (Han, Bonnet, & Van Der Westhuizen, 2008).
Development of Psychotropic Agents
Chłoń-Rzepa et al. (2013) synthesized and evaluated a series of 8-aminoalkylamino and 8-arylpiperazinylpropoxy derivatives of purine diones for their affinity to serotonin receptors. The compounds displayed potential for psychotropic activity, highlighting the compound's significance in the development of new therapeutic agents (Chłoń-Rzepa et al., 2013).
Intermolecular Interactions Study
Shukla, Bandopadhyay, Sathe, and Chopra (2020) performed a quantitative analysis of intermolecular interactions in a xanthine derivative, providing insights into the structural and interactional aspects of purine diones. This study contributes to understanding how these compounds interact at the molecular level (Shukla, Bandopadhyay, Sathe, & Chopra, 2020).
properties
IUPAC Name |
1-[(3,4-dichlorophenyl)methyl]-3,7-dimethylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N4O2/c1-18-7-17-12-11(18)13(21)20(14(22)19(12)2)6-8-3-4-9(15)10(16)5-8/h3-5,7H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJBDPMJZNRXALV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C(=O)N(C(=O)N2C)CC3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{1-benzyl-5-[2-(tetrahydrofuran-2-yl)ethyl]-1H-1,2,4-triazol-3-yl}benzamide](/img/structure/B5659230.png)

![3-fluoro-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B5659244.png)
![1'-(1,3-benzodioxol-5-ylcarbonyl)-5-methyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5659252.png)

![[rel-(4aS,8aR)-6-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]octahydro-1,6-naphthyridin-4a(2H)-yl]methanol hydrochloride](/img/structure/B5659258.png)

![N-{rel-(3R,4S)-4-cyclopropyl-1-[(2E)-2-methyl-2-buten-1-yl]-3-pyrrolidinyl}-2-(methylthio)acetamide hydrochloride](/img/structure/B5659285.png)
![2-[(5-methylpyrazin-2-yl)methyl]-9-(tetrahydro-2H-pyran-2-ylcarbonyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5659286.png)
![1-[2-(1-pyrrolidinyl)ethyl]chromeno[3,4-d][1,2,3]triazol-4(1H)-one](/img/structure/B5659292.png)
![N-methyl-N-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5659295.png)


